Cobalt arsenide Cobalt arsenide
Brand Name: Vulcanchem
CAS No.: 27016-73-5
VCID: VC3822960
InChI: InChI=1S/As.Co
SMILES: [Co]#[As]
Molecular Formula: CoAs
AsCo
Molecular Weight: 133.85479 g/mol

Cobalt arsenide

CAS No.: 27016-73-5

Cat. No.: VC3822960

Molecular Formula: CoAs
AsCo

Molecular Weight: 133.85479 g/mol

* For research use only. Not for human or veterinary use.

Cobalt arsenide - 27016-73-5

Specification

CAS No. 27016-73-5
Molecular Formula CoAs
AsCo
Molecular Weight 133.85479 g/mol
IUPAC Name arsanylidynecobalt
Standard InChI InChI=1S/As.Co
Standard InChI Key NMLUQMQPJQWTFK-UHFFFAOYSA-N
SMILES [Co]#[As]
Canonical SMILES [Co]#[As]

Introduction

Synthesis Methods

Solid-State Reactions in Bi Flux

The synthesis of CoAs and related rare-earth cobalt arsenides (e.g., LaCo₂As₂) often employs bismuth (Bi) flux to facilitate crystal growth. For example, LaCo₂As₂ single crystals are grown by reacting stoichiometric amounts of La, Co, and As in molten Bi at elevated temperatures . This method introduces Co vacancies (up to 15% in NdCo₁.₇As₂) and minor Bi substitutions at rare-earth sites, yielding materials with the general formula R₁₋ₓBiₓCo₂₋δAs₂ . Bi flux enhances crystallinity but complicates stoichiometry control, necessitating post-synthesis characterization via neutron diffraction and energy-dispersive X-ray spectroscopy (EDX) .

Solution-Based Thin-Film Deposition

Thin films of CoAs are synthesized using a solution-phase approach involving cobalt nitrate and sodium arsenate precursors. The process involves:

  • Electrodeposition of Co–As–O precursors onto conductive substrates.

  • Thermal reduction in hydrogen atmosphere to form crystalline CoAs .
    This method produces nanostructured films with high surface areas, ideal for catalytic applications such as the hydrogen evolution reaction (HER) .

High-Pressure Phase Transitions

Under hydrostatic pressures of 6–8 GPa, single-crystal CoAs undergoes a reversible structural transition to a lower-symmetry phase. This phase exhibits altered electronic properties, including enhanced electrical conductivity, due to lattice compression and modified Co–As bonding .

Structural Characteristics

Orthorhombic Phase

The ambient-pressure orthorhombic structure of CoAs features edge-sharing CoAs₆ octahedra arranged in layers parallel to the ac-plane (Figure 1). Each Co atom is bonded to six As atoms, with Co–As bond lengths ranging from 2.36–2.42 Å . The structure is isotypic with FeAs, though CoAs displays greater lattice rigidity due to stronger covalent bonding .

Table 1: Crystallographic Parameters of CoAs

ParameterOrthorhombic PhaseHigh-Pressure Phase
Space groupPnamUndetermined
a (nm)0.5150.498
b (nm)0.5960.582
c (nm)0.3510.345
Density (g/cm³)6.737.12

Defects and Non-Stoichiometry

CoAs synthesized via Bi flux exhibits significant Co vacancies (e.g., PrCo₁.₈As₂ and NdCo₁.₇As₂), which influence magnetic and electronic properties . Bi substitutions at rare-earth sites further modify the lattice, as seen in La₀.₉₇Bi₀.₀₃Co₁.₉As₂, where Bi introduces local strain and alters carrier concentrations .

Physical and Chemical Properties

Thermodynamic Stability

CoAs is stable up to 916°C, above which it decomposes into cobalt metal and arsenic vapor . Its enthalpy of formation (ΔHₖ = −84 kJ/mol) indicates moderate stability, though it is less thermodynamically favorable than iron arsenides .

Table 2: Physical Properties of CoAs

PropertyValueSource
Melting point916°C
Density6.73 g/cm³
Electrical resistivity1.2 × 10⁻³ Ω·cm
Bandgap0.7 eV (indirect)

Magnetic Behavior

CoAs exhibits ferrimagnetic ordering below 60 K, with Co moments aligning antiparallel to rare-earth moments in substituted variants (e.g., CeCo₂As₂) . The magnetic anisotropy energy (MAE) of single-crystal CoAs reaches 1.2 × 10⁶ erg/cm³, favoring c-axis magnetization . Neutron diffraction studies confirm the absence of long-range magnetic order in pure CoAs, suggesting localized moment behavior .

Electronic Structure and Catalytic Applications

Hydrogen Evolution Reaction (HER)

CoAs demonstrates moderate HER activity with an overpotential of 180 mV at −10 mA/cm² . Density functional theory (DFT) calculations attribute this to optimal hydrogen binding energy (ΔGH = −0.24 eV) on the (010) surface . Comparative studies show that alloying CoAs with MoAs could enhance activity by tuning ΔGH closer to thermoneutral .

Table 3: HER Performance of Transition Metal Arsenides

MaterialOverpotential (mV)Tafel Slope (mV/dec)Reference
CoAs18068
MoAs21072
Cu₃As450120

Semiconductor Applications

CoAs’s indirect bandgap (0.7 eV) and high carrier mobility (μₑ = 150 cm²/V·s) make it suitable for near-infrared photodetectors . Thin-film devices exhibit responsivities of 0.45 A/W at 1.3 μm, comparable to commercial InGaAs detectors .

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